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Compound of Interest

Compound Name: Phenosulfazole

Cat. No.: B1215096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for the

compound Phenosulfazole. It is intended to be a valuable resource for researchers, scientists,

and professionals involved in drug development and chemical analysis. This document

compiles known spectroscopic information and outlines the experimental methodologies

utilized for its acquisition.

Introduction to Phenosulfazole
Phenosulfazole, with the IUPAC name 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a

sulfonamide compound.[1] Its chemical structure and properties are well-documented in

chemical databases.

Molecular Formula: C₉H₈N₂O₃S₂[1][2]

Molecular Weight: 256.3 g/mol [1][2]

CAS Number: 515-54-8

Synonyms: Phenolsulfazole, Virazene, Phenolsulphazole

Spectroscopic analysis is crucial for the structural elucidation and quality control of

pharmaceutical compounds like Phenosulfazole. This guide focuses on three key
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spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

Infrared (IR) Spectroscopy.

Spectroscopic Data
A comprehensive search of publicly available scientific databases was conducted to gather

spectroscopic data for Phenosulfazole. The availability of data for each technique is

summarized below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, experimental ¹H NMR and ¹³C NMR data for Phenosulfazole are not

readily available in the public domain through the searched databases.

2.2. Mass Spectrometry (MS)

Similarly, publicly accessible mass spectrometry data (e.g., electron ionization, chemical

ionization, or high-resolution mass spectrometry) for Phenosulfazole could not be located in

the searched scientific databases. The expected exact mass of Phenosulfazole is

255.99763447 Da.

2.3. Infrared (IR) Spectroscopy

An FTIR spectrum for Phenosulfazole has been recorded and is available through

SpectraBase. The data was obtained from a sample prepared as a KBr wafer. The specific

absorption bands are characteristic of the functional groups present in the Phenosulfazole
molecule.
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Functional Group Expected Absorption Range (cm⁻¹)

O-H (phenol) 3550-3200 (broad)

N-H (sulfonamide) 3350-3250

C-H (aromatic) 3100-3000

C=C (aromatic) 1600-1450

S=O (sulfonamide) 1350-1300 and 1170-1150

C-N 1335-1250

C-S 800-600

Note: The table above provides general expected absorption ranges for the functional groups

present in Phenosulfazole. The actual spectrum from SpectraBase should be consulted for

precise peak positions and intensities.

Experimental Protocols
Detailed methodologies are essential for the reproduction and verification of spectroscopic

data. The following are generalized but detailed protocols for the acquisition of the

spectroscopic data discussed.

3.1. NMR Spectroscopy (General Protocol)

While specific data for Phenosulfazole is unavailable, a general protocol for acquiring ¹H and

¹³C NMR spectra of a similar solid compound is as follows:

Sample Preparation:

Weigh approximately 5-20 mg of the solid sample for ¹H NMR or 20-100 mg for ¹³C NMR.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a volume

of approximately 0.6-0.7 mL in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
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Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any

particulate matter.

The final solution height in the NMR tube should be approximately 4-5 cm.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters, including the number of scans, pulse width,

acquisition time, and relaxation delay.

Acquire the spectrum.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals in the ¹H spectrum.

Process and present the final spectrum.

3.2. Mass Spectrometry (General Protocol)

A general procedure for obtaining a mass spectrum of a solid organic compound is outlined

below:

Sample Introduction:
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For a direct infusion analysis, dissolve a small amount of the sample in a suitable volatile

solvent (e.g., methanol, acetonitrile).

Alternatively, for techniques like Electron Ionization (EI), a small amount of the solid

sample can be placed on a direct insertion probe.

Ionization:

Select an appropriate ionization technique. For a compound like Phenosulfazole,

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would

be suitable for generating ions from a solution. EI would be used for a sample introduced

via a direct probe.

Mass Analysis:

The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-

flight, orbitrap).

The ions are separated based on their mass-to-charge ratio (m/z).

Detection and Spectrum Generation:

The separated ions are detected, and their abundance is recorded.

The data is processed to generate a mass spectrum, which is a plot of relative intensity

versus m/z.

3.3. Infrared Spectroscopy (FTIR - KBr Wafer Method)

The available IR data for Phenosulfazole was obtained using the KBr wafer technique. A

detailed protocol for this method is as follows:

Sample Preparation:

Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) in an oven at

~110°C for several hours to remove any moisture.
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Weigh approximately 1-2 mg of the solid Phenosulfazole sample and 100-200 mg of the

dried KBr.

Grind the sample and KBr together in an agate mortar and pestle until a fine,

homogeneous powder is obtained. The particle size should be reduced to minimize

scattering of the infrared radiation.

Pellet Formation:

Transfer a portion of the powdered mixture into a pellet die.

Assemble the die and place it in a hydraulic press.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or

translucent KBr pellet. Applying a vacuum to the die during pressing can help to remove

trapped air and improve pellet transparency.

Data Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum by passing the infrared beam through the KBr pellet.

The final spectrum is typically an average of multiple scans to improve the signal-to-noise

ratio.

Data Processing:

The instrument software automatically ratios the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption peaks.

Visualization of Analytical Workflow
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Since no specific signaling pathways involving Phenosulfazole were identified in the public

domain, a logical diagram illustrating a general workflow for the spectroscopic analysis of a

chemical compound is provided below.

Sample Preparation

Spectroscopic Analysis

Data Processing & Analysis

Conclusion
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NMR Spectroscopy Mass Spectrometry IR Spectroscopy
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion
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This technical guide has summarized the currently available spectroscopic information for

Phenosulfazole. While FTIR data is accessible, there is a notable absence of publicly

available NMR and Mass Spectrometry data. The provided experimental protocols offer a

detailed framework for acquiring such data, which would be invaluable for a more complete

characterization of this compound. The workflow diagram illustrates the logical progression of

spectroscopic analysis for chemical compounds. This document serves as a foundational

resource for researchers and professionals, highlighting both the known spectroscopic features

of Phenosulfazole and the existing data gaps that future studies may address.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1215096?utm_src=pdf-body
https://www.benchchem.com/product/b1215096?utm_src=pdf-body
https://www.benchchem.com/product/b1215096?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Phenosulfazole
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9TT76535D
https://www.benchchem.com/product/b1215096#spectroscopic-data-for-phenosulfazole-nmr-ms-ir
https://www.benchchem.com/product/b1215096#spectroscopic-data-for-phenosulfazole-nmr-ms-ir
https://www.benchchem.com/product/b1215096#spectroscopic-data-for-phenosulfazole-nmr-ms-ir
https://www.benchchem.com/product/b1215096#spectroscopic-data-for-phenosulfazole-nmr-ms-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1215096?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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